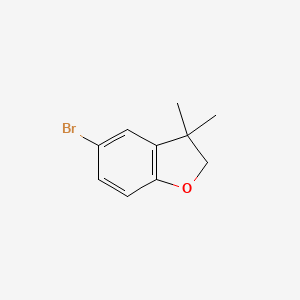
5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran
概要
説明
The compound "5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran" is a brominated benzofuran derivative. Benzofuran compounds are heterocyclic compounds containing a fused benzene and furan ring system. The presence of bromine and methyl groups in the compound suggests potential reactivity and utility in various chemical syntheses. The compound is not directly mentioned in the provided papers, but related compounds and their syntheses are discussed, which can provide insights into the chemistry of similar brominated benzofurans.
Synthesis Analysis
The synthesis of brominated benzofuran derivatives is a topic of interest in several papers. For instance, paper describes the preparation of bromomethylene furanones from maleic anhydrides, which involves a debrominative decarboxylation or bromodecarboxylation as a key step. Similarly, paper reports the synthesis of bromomethylene isobenzofuranones through a regioselective bromocyclization of alkynylbenzoic acids. These methods could potentially be adapted for the synthesis of "5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzofurans is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. In paper , the synthesis of bromomethyl-substituted tetrahydrofurans is discussed, and the products are analyzed by NMR spectroscopy and X-ray diffraction, providing insights into the regio- and diastereoselectivity of the cyclization reactions. These analytical techniques could be applied to "5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran" to determine its precise molecular structure.
Chemical Reactions Analysis
Brominated benzofurans are versatile intermediates in organic synthesis. Paper describes the conversion of 5-bromo-2-(iodomethyl)benzofuran to azidomethyl derivatives, which are further used to synthesize triazoles. The presence of a bromine atom in the benzofuran ring can facilitate various chemical transformations, such as palladium-catalyzed cross-coupling reactions, as mentioned in paper . These reactions could be relevant for further functionalization of "5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran."
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzofurans are influenced by their functional groups. For example, paper investigates the effects of a bromobenzofuran derivative on the levels of vitamins and malondialdehyde in rats, indicating the compound's potential biological activity. The bromine atom in these compounds can also affect their boiling points, solubility, and stability. Understanding these properties is essential for the practical application of "5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran" in chemical syntheses and potential biological studies.
科学的研究の応用
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .
- Methods : The synthesis of indole derivatives involves various methods, including the Mori–Ban–Hegedus indole synthesis. In one instance, it was essential to change the base from K2CO3 to Ag2CO3 to diminish the isomerization of the 3-methyleneindoline .
- Results : The application of indole derivatives as biologically active compounds has shown various biologically vital properties .
-
Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : The synthesis of various scaffolds of indole for screening different pharmacological activities .
- Results : Indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors .
-
Benzofuran as an Antimicrobial Agent
- Field : Microbiology
- Application Summary : Benzofuran, a compound structurally similar to 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran, has been identified as a potential scaffold for antimicrobial agents .
- Methods : The synthesis and testing of various benzofuran derivatives for antimicrobial activity .
- Results : Certain benzofuran derivatives have shown promising antimicrobial activity .
-
Synthesis of 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
- Field : Organic Chemistry
- Application Summary : This compound is a derivative of indole and benzofuran, and it may have potential applications in the synthesis of various organic compounds .
- Methods : The specific methods of synthesis would depend on the desired end product .
- Results : The results would vary based on the specific synthesis process and the desired end product .
-
Use of BCDMH in Water Sanitation
- Field : Environmental Science
- Application Summary : BCDMH, a compound structurally similar to 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran, is used as a chemical disinfectant for recreational water sanitation and drinking water purification .
- Methods : BCDMH reacts slowly with water, releasing hypochlorous acid and hypobromous acid, which serve as disinfectants .
- Results : The use of BCDMH in water sanitation has been shown to be effective in controlling microbial contamination .
-
Use of DBDMH in Organic Synthesis
- Field : Organic Chemistry
- Application Summary : DBDMH, another compound structurally similar to 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran, is used in the high-yielding formation of methylene acetals of various diols, including carbohydrate-type substrates .
- Methods : The use of BHT suppresses side reactions and enables high-yielding formation of methylene acetals .
- Results : The use of DBDMH in organic synthesis has been shown to be effective in producing high yields of methylene acetals .
-
Synthesis of 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
- Field : Organic Chemistry
- Application Summary : This compound is a derivative of indole and benzofuran, and it may have potential applications in the synthesis of various organic compounds .
- Methods : The specific methods of synthesis would depend on the desired end product .
- Results : The results would vary based on the specific synthesis process and the desired end product .
-
Use of BCDMH in Water Sanitation
- Field : Environmental Science
- Application Summary : BCDMH, a compound structurally similar to 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran, is used as a chemical disinfectant for recreational water sanitation and drinking water purification .
- Methods : BCDMH reacts slowly with water, releasing hypochlorous acid and hypobromous acid, which serve as disinfectants .
- Results : The use of BCDMH in water sanitation has been shown to be effective in controlling microbial contamination .
-
Use of DBDMH in Organic Synthesis
- Field : Organic Chemistry
- Application Summary : DBDMH, another compound structurally similar to 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran, is used in the high-yielding formation of methylene acetals of various diols, including carbohydrate-type substrates .
- Methods : The use of BHT suppresses side reactions and enables high-yielding formation of methylene acetals .
- Results : The use of DBDMH in organic synthesis has been shown to be effective in producing high yields of methylene acetals .
将来の方向性
Benzofuran and its derivatives, including 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran, have been identified as promising scaffolds for the development of new therapeutic agents . They have been found to exhibit a wide range of biological and pharmacological applications, and there is considerable interest in further exploring their potential .
特性
IUPAC Name |
5-bromo-3,3-dimethyl-2H-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLAFQZIMFGGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415809 | |
| Record name | 5-BROMO-3,3-DIMETHYL-2,3-DIHYDROBENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran | |
CAS RN |
68505-84-0 | |
| Record name | 5-BROMO-3,3-DIMETHYL-2,3-DIHYDROBENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

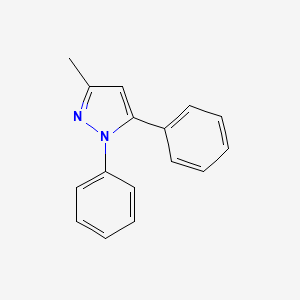
![4-[2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic Acid](/img/structure/B1336037.png)
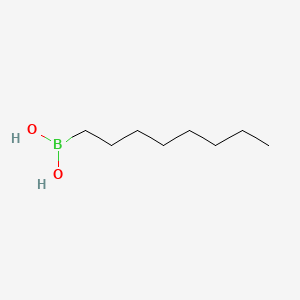
![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)
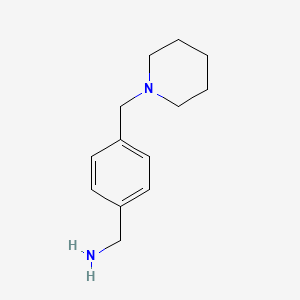
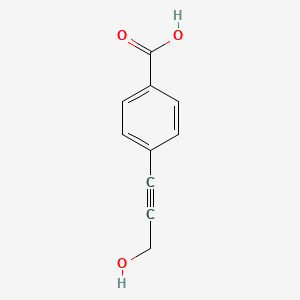
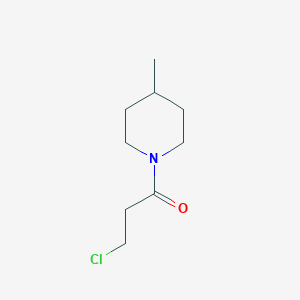
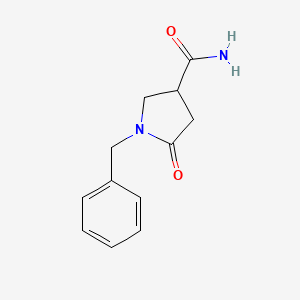
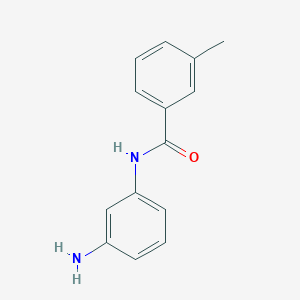
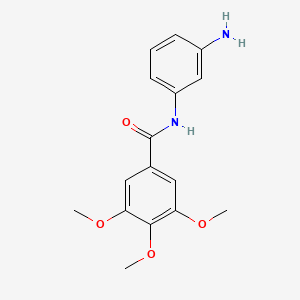
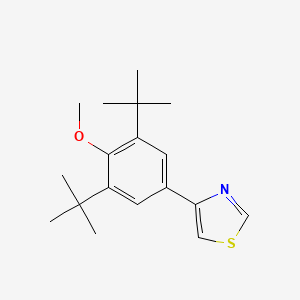
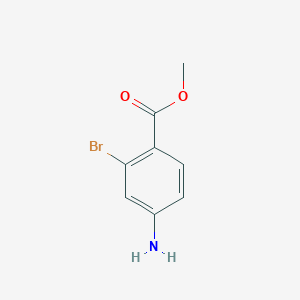
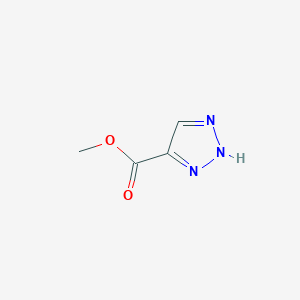
![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)